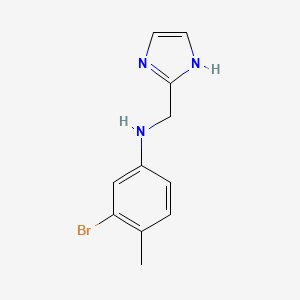
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a chemical compound that features a bromine atom, an imidazole ring, and a methylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and 2-bromo-1H-imidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to obtain a product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-6-methylaniline
Uniqueness
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the methylaniline group can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
USUSTQXQAKIFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
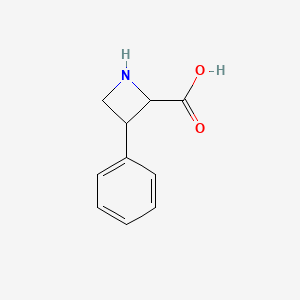
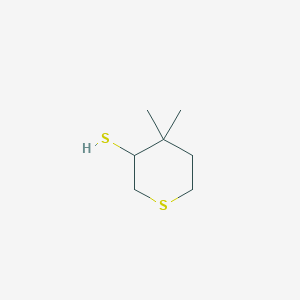
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

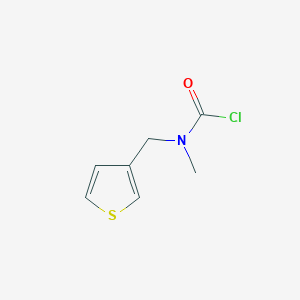
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
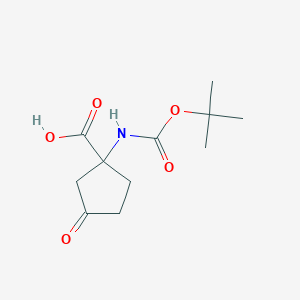
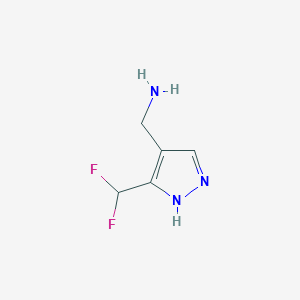
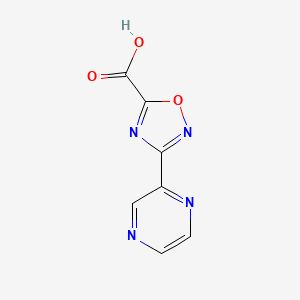
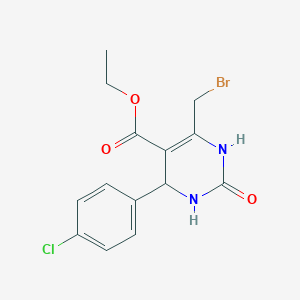
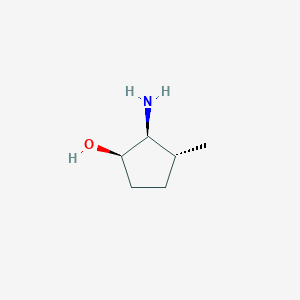
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
